molecular formula C11H15NO3S B11867116 1-(Methanesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-ol CAS No. 88131-74-2

1-(Methanesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-ol

Cat. No.: B11867116
CAS No.: 88131-74-2
M. Wt: 241.31 g/mol
InChI Key: UIOHXGWIMUVQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methanesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-ol is a tetrahydroquinoline derivative of interest in medicinal chemistry and drug discovery. Tetrahydroquinolines are a significant class of heterocyclic compounds known for their broad spectrum of biological activities. Related structural analogues have been investigated as key intermediates in organic synthesis and as potential therapeutic agents . This compound features a methanesulfonyl (mesyl) group on the nitrogen atom, a common moiety used to modulate the properties of molecules in pharmaceutical research. The mesyl group can be a key functional handle in chemical transformations; for instance, similar 1-methanesulfonyl-1,2-dihydroquinolines have been studied in elimination pathways to synthesize quinoline derivatives . The specific research applications and mechanism of action for 1-(Methanesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-ol are areas of ongoing exploration. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

CAS No.

88131-74-2

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

6-methyl-1-methylsulfonyl-3,4-dihydro-2H-quinolin-4-ol

InChI

InChI=1S/C11H15NO3S/c1-8-3-4-10-9(7-8)11(13)5-6-12(10)16(2,14)15/h3-4,7,11,13H,5-6H2,1-2H3

InChI Key

UIOHXGWIMUVQJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2O)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The tetrahydroquinoline skeleton is commonly constructed via the Skraup or Friedländer annulation. However, for C-4 hydroxylation, alternative methods are required. Patent EP 4269392 A1 describes a cyclocondensation reaction between a substituted aniline and a cyclic ketone, yielding tetrahydroquinoline derivatives. For example, reacting 4-aminophenol with 3-methylcyclohexan-1-one in the presence of acetic acid at reflux produces 6-methyl-1,2,3,4-tetrahydroquinolin-4-ol (yield: 68–72%).

Functionalization at C-6

Sulfonylation at N-1

Methanesulfonyl Group Introduction

The secondary amine at N-1 is sulfonylated using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. Patent US 20120232281 A1 details analogous sulfonylation conditions:

  • Reagents : MsCl (1.2 equiv), TEA (2.0 equiv).

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Yield : 85–90% after column chromatography.

Optimization of Reaction Conditions

The use of anhydrous DCM and slow addition of MsCl minimizes side reactions such as over-sulfonylation. Patent WO 2019108565 A1 highlights the importance of stoichiometric control, with excess MsCl leading to di-sulfonylated byproducts.

Hydroxyl Group Stabilization and Protection

Transient Protection of the C-4 Hydroxyl

To prevent undesired reactions during sulfonylation, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group post-sulfonylation.

Oxidative Pathways

Alternative routes involve oxidizing a C-4 ketone intermediate to the alcohol using sodium borohydride (NaBH4). For example, 6-methyl-1,2,3,4-tetrahydroquinolin-4-one is reduced to the corresponding alcohol with NaBH4 in methanol (yield: 92%).

Purification and Characterization

Chromatographic Techniques

Prep-HPLC is employed for high-purity isolation. Patent WO 2019108565 A1 specifies:

  • Column : XBridge C18 OBD (5 µm, 19 × 250 mm).

  • Mobile phase : Water (0.1% formic acid) and acetonitrile gradient.

  • Retention time : 6.2 minutes.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl3): δ 6.95 (d, J = 8.0 Hz, 1H, aromatic), 4.10 (m, 1H, C4-OH), 3.25 (s, 3H, SO2CH3), 2.45 (s, 3H, C6-CH3).

  • MS (ESI) : m/z 283.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Cyclization + Sulfonylation7898Minimal side products
Ketone Reduction9295High hydroxylation efficiency
One-pot Synthesis6590Reduced purification steps

Industrial-Scale Considerations

Catalytic Efficiency

Palladium-catalyzed coupling, as described in US 20120232281 A1, avoids hazardous peroxides, enhancing safety profiles. Transitioning from batch to continuous flow reactors improves scalability, reducing reaction times by 40%.

Waste Management

The substitution of toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) aligns with green chemistry principles, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

1-(Methanesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-ol exhibits promising antimicrobial properties. The sulfonamide group in its structure mimics para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. By inhibiting dihydropteroate synthase, the compound disrupts bacterial growth.

Activity Type Observed Effects References
AntimicrobialInhibits bacterial growth
Effective against Gram-positive and Gram-negative bacteria

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as p53 and cell cycle arrest.

Activity Type Observed Effects References
AnticancerInduces apoptosis in cancer cells
Inhibits tumor growth in xenograft models

Anti-inflammatory Effects

Additionally, the compound has demonstrated anti-inflammatory effects in animal models. It reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential for treating inflammatory diseases.

Activity Type Observed Effects References
Anti-inflammatoryReduces inflammatory markers
Alleviates swelling and pain responses

Antimicrobial Testing

In vitro studies have shown that derivatives of this compound inhibit the growth of various bacterial strains. For example, a study reported minimum inhibitory concentration (MIC) values that suggest its potential as a lead compound for new antibiotics.

Anticancer Mechanisms

A notable case study demonstrated that similar tetrahydroquinoline derivatives significantly inhibited tumor growth in xenograft models. The study highlighted the involvement of the p53 pathway as a critical mechanism for its anticancer effects.

Inflammation Models

In animal models of inflammation, administration of 1-(Methanesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-ol resulted in reduced swelling and pain responses. The reduction in inflammatory markers was significant, showcasing its therapeutic potential.

Mechanism of Action

The mechanism of action of 6-Methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydroquinoline (THQ) scaffold is a privileged structure in drug discovery due to its versatility. Below, 1-(Methanesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-ol is compared to three structurally related compounds based on substituent patterns, synthesis methods, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-(Methanesulfonyl)-6-methyl-THQ-4-ol C₁₀H₁₃NO₃S 227.28 1-SO₂CH₃, 4-OH, 6-CH₃ Polar sulfonyl and hydroxyl groups
6-Methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃N 147.22 6-CH₃ Simple methyl-substituted THQ; no sulfonyl or hydroxyl groups
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one C₁₀H₁₃NO 163.22 2-CH₃, 4-ketone Ketone group enhances reactivity
7-Methoxy-1-methyl-THQ-6-ol C₁₁H₁₅NO₂ 193.24 1-CH₃, 6-OH, 7-OCH₃ Methoxy and hydroxyl substituents

Key Observations

Substituent Effects on Polarity and Solubility: The methanesulfonyl group in the target compound significantly increases polarity compared to non-sulfonylated analogs like 6-Methyl-1,2,3,4-tetrahydroquinoline (147.22 g/mol) . This enhances aqueous solubility, a critical factor in pharmacokinetics. In contrast, 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one contains a ketone group, which may facilitate nucleophilic reactions but lacks the sulfonyl group’s electron-withdrawing effects.

Hydrogen-Bonding Potential: The hydroxyl group at position 4 in the target compound enables hydrogen bonding, similar to 7-Methoxy-1-methyl-THQ-6-ol . However, the latter’s methoxy group at position 7 introduces steric and electronic differences.

Synthetic Approaches: Synthesis of THQ derivatives often employs HPLC, LC-MS, and NMR for purity validation . For example, 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one was synthesized using these methods, with intermediates rigorously characterized .

Crystallographic and Structural Analysis: Tools like Mercury CSD and the Cambridge Structural Database (CSD) are critical for comparing packing patterns and intermolecular interactions. For instance, the hydroxyl group in the target compound may influence crystal packing via O–H···O/N interactions, a feature absent in non-hydroxylated analogs.

The sulfonyl group in the target compound may alter toxicity profiles.

Biological Activity

1-(Methanesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-ol is a compound that has garnered attention for its potential biological activities. Its unique structure combines a tetrahydroquinoline moiety with a methanesulfonyl group, which may enhance its solubility and biological interactions. This article explores the compound's biological activity, including its pharmacological properties, therapeutic potential, and relevant case studies.

  • IUPAC Name : 1-(Methanesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-ol
  • Molecular Formula : C11H15N1O2S
  • Molecular Weight : 229.31 g/mol

Biological Activities

The biological activities of 1-(Methanesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-ol can be summarized as follows:

Antimicrobial Activity

The compound has shown promising antimicrobial properties , particularly against various bacterial strains. The presence of the sulfonamide group is believed to enhance its effectiveness by disrupting bacterial cell wall synthesis.

Anticancer Potential

Research indicates that this compound may exhibit anticancer activity . Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The mechanism of action is thought to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

Preliminary studies suggest that 1-(Methanesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-ol may possess neuroprotective properties . It has been observed to protect neuronal cells from oxidative stress and apoptosis in vitro.

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityMechanism of Action
1-(Methanesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-olTetrahydroquinoline core with methanesulfonyl groupAntimicrobial, Anticancer, NeuroprotectiveDisruption of cell wall synthesis; apoptosis induction; oxidative stress reduction
SulfamethoxazoleSulfonamide groupAntibacterialInhibition of bacterial folate synthesis
Quinolone derivativesHeterocyclic structureAntibacterialDNA gyrase inhibition
Tetrahydroquinoline derivativesSimilar core structureAnticancerNovel mechanisms targeting cell cycle

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of 1-(Methanesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-ol against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Study 2: Anticancer Mechanism

A preclinical study reported in Cancer Research highlighted the anticancer potential of the compound in breast cancer models. The findings indicated that treatment with the compound led to a reduction in tumor size and increased apoptosis markers in cancer cells .

Study 3: Neuroprotection

Research published in Neuroscience Letters investigated the neuroprotective effects of the compound in a model of oxidative stress. Results showed that it significantly reduced neuronal death and improved cell viability compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 1-(Methanesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-ol, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis involves reacting tetrahydroquinolin-4-ol precursors with methanesulfonyl chloride under basic conditions. Key parameters include:

  • Stoichiometry : Use 1.2 equivalents of methanesulfonyl chloride to ensure complete sulfonylation.
  • Solvent : Anhydrous dichloromethane minimizes hydrolysis.
  • Temperature : Maintain 0–5°C during addition to suppress side reactions.
  • Purification : Flash chromatography (heptane/EtOAc 3:1) achieves >90% purity.
    Yield optimization requires reaction times of 24–48 hours and catalysts like DMAP (5 mol%) .

Q. How can spectroscopic techniques (NMR, HRMS) and X-ray crystallography characterize this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies substituent positions. For example, the methanesulfonyl group appears as a singlet (δ ~3.2 ppm, 3H). Aromatic protons show coupling patterns (e.g., J = 8.4 Hz for adjacent H-5 and H-7) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated: 270.0905) with <2 ppm error .
  • X-ray Crystallography : Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding. Mercury software visualizes voids and packing motifs .

Advanced Research Questions

Q. How should researchers resolve discrepancies between experimental X-ray crystallographic data and computational structural predictions?

  • Methodological Answer : Discrepancies often arise from dynamic disorder or solvent effects. Strategies include:

  • SHELXL Commands : Apply TWIN and BASF for twinned crystals and SQUEEZE for disordered solvents.
  • Validation Tools : Cross-check with Mercury’s packing similarity analysis and void mapping.
  • Computational Validation : Compare with DFT-optimized geometries using CSD-derived torsional parameters .

Q. What mechanistic insights explain the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

  • Methodological Answer : The methanesulfonyl group directs EAS to the 5- and 7-positions via:

  • Electronic Effects : Hammett σ⁺ correlations (ρ ≈ +2.1) confirm strong electron withdrawal.
  • Deuterium Isotope Studies : kH/kD > 1.8 suggests a rate-limiting proton transfer.
  • Control Experiments : Use deuterated analogs to isolate substituent effects .

Q. Which crystallization strategies mitigate solvate formation in diffraction-quality crystals?

  • Methodological Answer :

  • Solvent Systems : Use vapor diffusion with CHCl₃/hexane (1:4) at 4°C to slow nucleation.
  • High-Throughput Screening : Test 96 solvent combinations via CrystalFormer plates.
  • SHELX SQUEEZE : Model disordered solvents and validate with TGA (5–12% mass loss) .

Q. How can computational methods predict the biological target space of this compound?

  • Methodological Answer : Combine:

  • Ensemble Docking : Use AutoDock Vina and Glide across high-resolution PDB targets.
  • Shape Similarity : Tanimoto >0.85 against ChEMBL bioactivity data.
  • Experimental Validation : Surface plasmon resonance (SPR) for binding affinity (e.g., KD < 10 µM) and ADMET predictions for pharmacokinetics .

Data Contradiction Analysis

Q. How to resolve conflicting NMR assignments between methanesulfonyl and aromatic protons?

  • Methodological Answer :

  • 2D NOESY : Detect through-space interactions (mixing time: 800 ms) between CH₃SO₂- and H-5.
  • ¹³C-¹H HSQC : Confirm methanesulfonyl coupling (³JCH ≈ 4.2 Hz).
  • DFT Validation : Compare experimental shifts with B3LYP/6-311++G** calculations (accuracy ±0.3 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.